(4,4-Dimethylcyclohexyl)methanesulfonamide
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Overview
Description
(4,4-Dimethylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . . This compound is characterized by its cyclohexane ring substituted with two methyl groups at the 4-position and a methanesulfonamide group.
Preparation Methods
The synthesis of (4,4-Dimethylcyclohexyl)methanesulfonamide typically involves the reaction of 4,4-dimethylcyclohexylamine with methanesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(4,4-Dimethylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
(4,4-Dimethylcyclohexyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(4,4-Dimethylcyclohexyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: Lacks the cyclohexane ring and methyl groups, making it less hydrophobic.
N-ethylmethanesulfonamide: Contains an ethyl group instead of the cyclohexane ring, affecting its reactivity and solubility.
N-phenylmethanesulfonamide: Has a phenyl group, which can influence its aromaticity and electronic properties.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3,(H2,10,11,12) |
InChI Key |
LBLLVZODFMTLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CS(=O)(=O)N)C |
Origin of Product |
United States |
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